molecular formula C15H17N3O4S B15276502 N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B15276502
M. Wt: 335.4 g/mol
InChI Key: UMJGLXHFRSHJFT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with 4-nitrobenzenesulfonamide in the presence of a base to form N-benzyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-Aminoethyl)-N-benzyl-4-aminobenzene-1-sulfonamide.

    Reduction: Formation of N-(2-Aminoethyl)-N-benzyl-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)morpholine

Uniqueness

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and nitro groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H17N3O4S/c16-10-11-17(12-13-4-2-1-3-5-13)23(21,22)15-8-6-14(7-9-15)18(19)20/h1-9H,10-12,16H2

InChI Key

UMJGLXHFRSHJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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